2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide
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Overview
Description
2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide is a versatile chemical compound used in scientific research. Its unique properties make it ideal for studying various biological processes and developing new drugs. The compound is known for its perplexing structure and bursty behavior, which play a vital role in advancing scientific knowledge and innovation.
Mechanism of Action
Target of Action
It is known that pyrrolidine compounds, which include 2-methyl-4-pyrrolidin-1-ylphenol;hydrobromide, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It is known that pyrrolidine compounds can influence various biological processes .
Preparation Methods
The synthesis of 2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide involves several steps. One common method includes the reaction of 2-methylphenol with pyrrolidine under specific conditions to form 2-Methyl-4-pyrrolidin-1-ylphenol. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studying biological processes, including enzyme interactions and cellular signaling pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Comparison with Similar Compounds
2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phenolic compounds: Compounds with phenolic groups often show antioxidant properties and can undergo similar chemical reactions.
Hydrobromide salts: These salts are commonly used in pharmaceuticals for their stability and solubility.
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12;/h4-5,8,13H,2-3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYPWOZUMAHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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